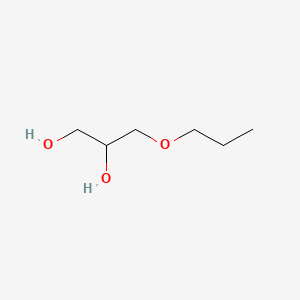

3-Propoxypropane-1,2-diol

CAS No.: 52250-41-6

Cat. No.: VC2480391

Molecular Formula: C6H14O3

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52250-41-6 |

|---|---|

| Molecular Formula | C6H14O3 |

| Molecular Weight | 134.17 g/mol |

| IUPAC Name | 3-propoxypropane-1,2-diol |

| Standard InChI | InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 |

| Standard InChI Key | ZTKZJXGLCCVMLJ-UHFFFAOYSA-N |

| SMILES | CCCOCC(CO)O |

| Canonical SMILES | CCCOCC(CO)O |

Introduction

Chemical Identity and Structure

3-Propoxypropane-1,2-diol, also known as 1-O-Propylglycerol or Glycerol propyl ether, is a chemical compound with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . The compound is registered under CAS number 61940-71-4 and is structurally characterized as a propyl ether derivative of glycerol .

Nomenclature and Identifiers

The compound is known by several names in chemical databases and literature:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-propoxypropane-1,2-diol |

| CAS Registry Number | 61940-71-4 |

| Common Synonyms | 3-Propoxypropylene glycol, 1,2-Propanediol, 3-propoxy-, 1-O-Propylglycerol, Glycerol propyl ether |

| Molecular Formula | C6H14O3 |

| InChI | InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 |

| InChIKey | ZTKZJXGLCCVMLJ-UHFFFAOYSA-N |

| SMILES Notation | CCCOCC(CO)O |

Structural Characteristics

The molecular structure of 3-propoxypropane-1,2-diol consists of a propane-1,2-diol backbone with a propoxy group attached to the terminal carbon. This arrangement creates a molecule with two hydroxyl groups (at positions 1 and 2) and an ether linkage connecting the propoxy group to the third carbon . The hydroxyl groups contribute to the compound's hydrophilicity, while the propoxy chain introduces some lipophilic character, making the molecule somewhat amphiphilic in nature.

Physical Properties

3-Propoxypropane-1,2-diol exists as a clear, colorless liquid under standard conditions . Its physical properties make it suitable for various applications in chemical processes and formulations.

Key Physical Parameters

The following table summarizes the essential physical properties of 3-propoxypropane-1,2-diol:

| Property | Value | Conditions |

|---|---|---|

| Physical State | Liquid | Room temperature |

| Color | Clear, colorless | — |

| Boiling Point | 129-130 °C | At 25 Torr pressure |

| Density | 1.0244 g/cm³ | At 25 °C |

| Solubility | Slightly soluble | In dichloromethane and DMSO |

| pKa (predicted) | 13.68 ± 0.20 | — |

| XLogP3-AA | -0.3 | Measure of hydrophilicity |

| Hydrogen Bond Donors | 2 | — |

| Hydrogen Bond Acceptors | 3 | — |

| Rotatable Bond Count | 5 | — |

| Exact Mass | 134.094294304 Da | — |

Solubility Profile

The compound demonstrates limited solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO) . The presence of both hydrophilic hydroxyl groups and a lipophilic propoxy chain gives the molecule an interesting solubility profile that may be advantageous in certain applications requiring amphiphilic properties.

Chemical Reactivity and Stability

Functional Group Reactivity

The chemical behavior of 3-propoxypropane-1,2-diol is primarily determined by its hydroxyl groups and ether linkage. The hydroxyl groups can participate in typical alcohol reactions including esterification, oxidation, and hydrogen bonding. The ether linkage is generally stable under most conditions but can be cleaved under specific circumstances such as strong acidic environments.

| Supplier | Country | Contact Information |

|---|---|---|

| Aladdin Scientific | United States | tp@aladdinsci.com |

| Hangzhou Sage Chemical Co., Ltd. | China | info@sagechem.com |

| Energy Chemical | China | marketing@energy-chemical.com |

| Shanghai Aladdin Biochemical Technology Co., Ltd. | China | anhua.mao@aladdin-e.com |

| Merck KGaA | Germany/China | sigmaname@qq.com |

This availability through multiple suppliers ensures accessibility for research and industrial applications .

Product Specifications

Commercially available 3-propoxypropane-1,2-diol is typically offered as a high-purity liquid suitable for various applications. Suppliers generally provide certificates of analysis indicating purity levels and confirming the absence of significant impurities. For research applications, analytical grade materials with purity levels above 95% are commonly available.

Analytical Methods for Identification and Quantification

Spectroscopic Techniques

For identification and purity assessment of 3-propoxypropane-1,2-diol, several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups

-

Mass Spectrometry: Confirms molecular weight and fragmentation pattern

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination

Characteristic Spectral Features

The compound would display characteristic spectral features including:

-

NMR signals for the propoxy chain and hydroxyl-bearing carbons

-

IR absorption bands for O-H stretching (hydroxyl groups) and C-O-C stretching (ether linkage)

-

Mass spectral fragmentation pattern reflecting the molecular structure

Related Compounds and Structural Analogues

3-Propoxypropane-1,2-diol belongs to a broader family of glycerol ether derivatives. Some structurally related compounds include:

-

3-Ethoxypropane-1,2-diol: A lower homologue with an ethoxy group instead of propoxy

-

3-Butoxypropane-1,2-diol: A higher homologue with a butoxy group

-

(Z)-3-(2-Hydroxy-3-(9-octadecenyloxy)propoxy)propane-1,2-diol: A more complex derivative mentioned in the search results

These structural analogues may share similar properties and applications but differ in their specific physicochemical profiles based on the length and nature of their alkoxy chains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume